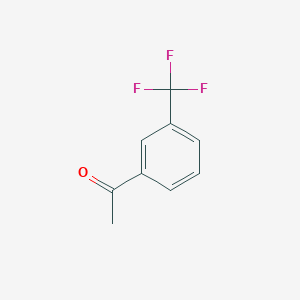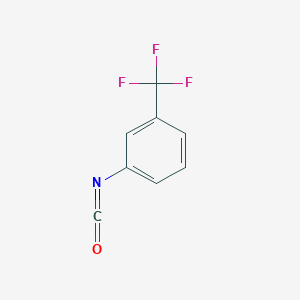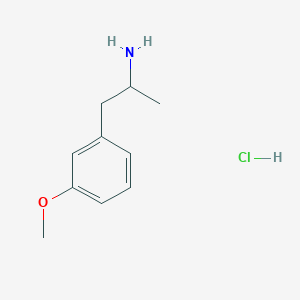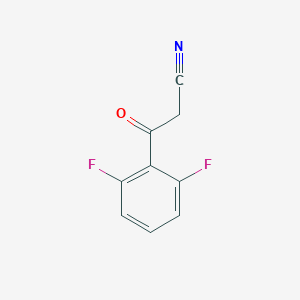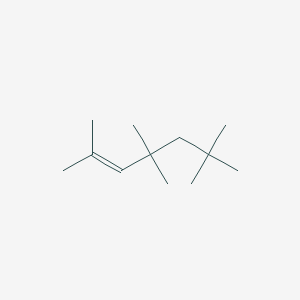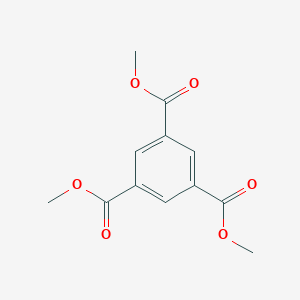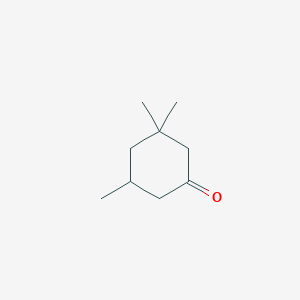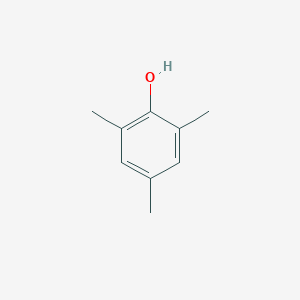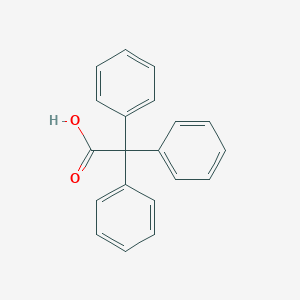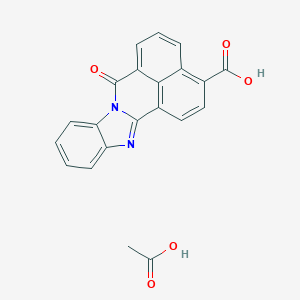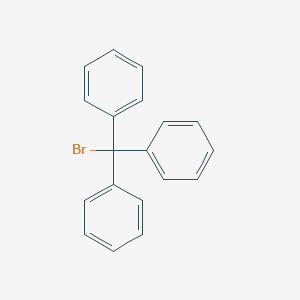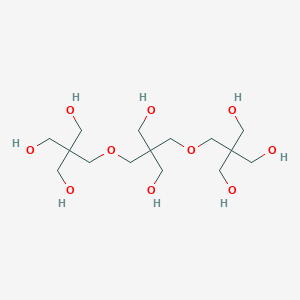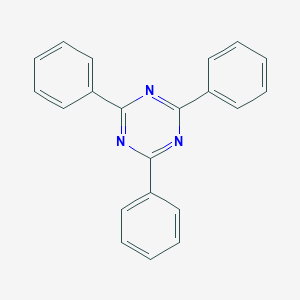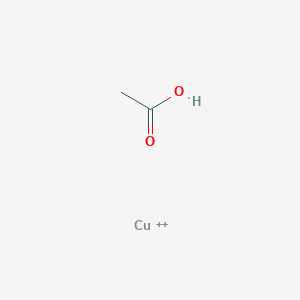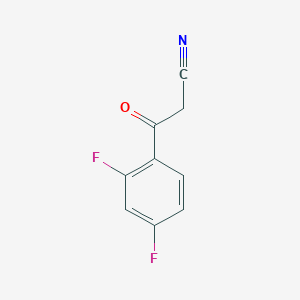
3-(2,4-Difluorophenyl)-3-oxopropanenitrile
説明
3-(2,4-Difluorophenyl)-3-oxopropanenitrile is a chemical compound that is part of the broader family of 3-oxopropanenitriles. These compounds are characterized by the presence of a nitrile group attached to a carbon atom, which is also connected to an oxo group (a carbon doubly bonded to an oxygen atom), forming the 3-oxopropanenitrile moiety. The specific compound also contains a 2,4-difluorophenyl group, which suggests the presence of a benzene ring with two fluorine atoms at the 2 and 4 positions.
Synthesis Analysis
The synthesis of related 3-oxopropanenitriles has been explored using oxidative cyclizations mediated by manganese(III) acetate. These reactions involve the cyclization of various 3-oxopropanenitriles with conjugated alkenes to form 4,5-dihydrofuran-3-carbonitriles containing heterocycles . Although the specific synthesis of 3-(2,4-Difluorophenyl)-3-oxopropanenitrile is not detailed, the methodologies described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-(2,4-Difluorophenyl)-3-oxopropanenitrile, such as 4,4-difluoro-1-phenylbutane-1,2,3-trione 2-oxime, has been determined using X-ray crystallography . This technique allows for the precise determination of the molecular geometry, bond lengths, and angles, which are crucial for understanding the chemical behavior of the compound. The presence of fluorine atoms can significantly influence the electronic distribution within the molecule due to their high electronegativity.
Chemical Reactions Analysis
The reactivity of 3-oxopropanenitriles has been demonstrated in radical addition reactions with terminal dienes, promoted by cerium(IV) ammonium nitrate and manganese(III) acetate . These reactions result in the formation of 5-ethenyl-4,5-dihydrofuran-3-carbonitriles. The regioselectivity observed in these reactions indicates that the terminal double bond of dienes is the preferred site for radical addition. This suggests that the 3-oxopropanenitrile moiety can act as a radical acceptor in the presence of suitable catalysts and reaction partners.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-(2,4-Difluorophenyl)-3-oxopropanenitrile are not provided, the properties of similar compounds can be inferred. The presence of the nitrile and oxo groups is likely to confer polar character to the molecule, affecting its solubility in organic solvents. The difluorophenyl group could also influence the compound's acidity, basicity, and reactivity due to the electron-withdrawing effect of the fluorine atoms. The characterization of related dihydrofurans by IR, 1H-NMR, 13C-NMR, and HRMS spectra provides a basis for the analytical techniques that could be employed to study the physical and chemical properties of 3-(2,4-Difluorophenyl)-3-oxopropanenitrile.
科学的研究の応用
Summary of the Application
“3-(2,4-Difluorophenyl)-3-oxopropanenitrile” is used in the synthesis of a new derivative of Voriconazole (VN), an antifungal drug. The derivative, known as VN-CHO, is created through a photoredox-catalyzed hydroxymethylation of VN, followed by oxidation .
Methods of Application or Experimental Procedures
The compound VN-CHO is obtained through the photoredox-catalyzed hydroxymethylation of VN, affording a hydroxymethylated derivative (VN-CH2OH), followed by oxidation of the former CH2OH group .
Results or Outcomes
VN-CHO was obtained in good yield (70% yield). The introduction of a formyl group in VN structure creates a very promising site for further functionalization in a molecule which originally does not have many active sites .
2. Application in the Synthesis of Blatter Radicals
Summary of the Application
“3-(2,4-Difluorophenyl)-3-oxopropanenitrile” is used in the synthesis of Blatter radicals, specifically 1-(3,4-difluorophenyl)-(1a) and 1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl (1b). These radicals are prepared in good yields through oxidation of the corresponding amidrazones .
Methods of Application or Experimental Procedures
The Blatter radicals are prepared in good yields through oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl2 .
Results or Outcomes
Both radicals are oxidized and reduced chemically and electrochemically reversibly in accordance with −1/0 and 0/+1 processes. EPR spectroscopy indicated that spin density is mainly delocalized on the triazinyl moiety of the heterocycle .
3. Application in the Synthesis of Fluorinated Pyridines
Summary of the Application
“3-(2,4-Difluorophenyl)-3-oxopropanenitrile” is used in the synthesis of fluorinated pyridines. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. A selective synthesis of fluoropyridines remains a challenging problem .
Methods of Application or Experimental Procedures
The synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .
Results or Outcomes
Fluoropyridines present a special interest as potential imaging agents for various biological applications .
4. Application in the Synthesis of Voriconazole Derivatives
Summary of the Application
“3-(2,4-Difluorophenyl)-3-oxopropanenitrile” is used in the synthesis of a new derivative of Voriconazole (VN), an antifungal drug. The derivative, known as VN-CHO, is created through a photoredox-catalyzed hydroxymethylation of VN, affording a hydroxymethylated derivative (VN-CH2OH), followed by oxidation .
Methods of Application or Experimental Procedures
The compound VN-CHO is obtained through the photoredox-catalyzed hydroxymethylation of VN, affording a hydroxymethylated derivative (VN-CH2OH), followed by oxidation of the former CH2OH group .
Results or Outcomes
VN-CHO was obtained in good yield (70% yield). The introduction of a formyl group in VN structure creates a very promising site for further functionalization in a molecule which originally does not have many active sites .
5. Application in the Synthesis of Nonlinear Optical Materials
Summary of the Application
“3-(2,4-Difluorophenyl)-3-oxopropanenitrile” is used in the synthesis of a new fluorinated chalcone, (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, which is a promising nonlinear optical material .
Results or Outcomes
The chalcone crystal has a third-order nonlinear susceptibility (χ(3)) value of 369.294 × 10−22 m2 V−2, higher than those obtained from a few similar types of molecule, showing that the chalcone crystal can be considered as a nonlinear optical material .
6. Application in the Synthesis of Fluorinated Pyridines
Summary of the Application
“3-(2,4-Difluorophenyl)-3-oxopropanenitrile” is used in the synthesis of fluorinated pyridines. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. A selective synthesis of fluoropyridines remains a challenging problem .
Methods of Application or Experimental Procedures
The synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .
Results or Outcomes
Fluoropyridines present a special interest as potential imaging agents for various biological applications .
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, environmental impact, etc.
将来の方向性
This could involve a discussion of potential applications of the compound, areas of research that could be pursued, etc.
Please note that this is a general outline and the specific details would depend on the particular compound being studied. If you have a specific compound in mind, I would recommend consulting the primary literature or a trusted database for more detailed information.
特性
IUPAC Name |
3-(2,4-difluorophenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOQJCDNMJJLME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501810 | |
| Record name | 3-(2,4-Difluorophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Difluorophenyl)-3-oxopropanenitrile | |
CAS RN |
71682-95-6 | |
| Record name | 3-(2,4-Difluorophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



